REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:13])[C:11]#[N:12])=[CH:6][CH:5]=1)([O-])=O>N.CO.[Ni]>[NH2:12][CH2:11][CH:10]([C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1)[CH3:13] |f:1.2|
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)C(C#N)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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N.CO
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Name
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Quantity
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24.79 g
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was then filtered through a nylon membrane
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Type
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CONCENTRATION
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Details
|
The filtrate was then concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
NCC(C)C1=CC=C(C=C1)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |